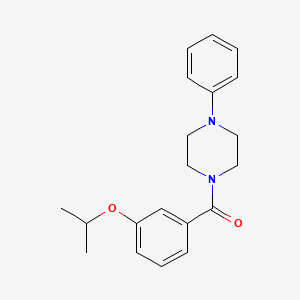![molecular formula C14H15NO4 B5295989 4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B5295989.png)
4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate
Descripción general
Descripción
4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate, commonly known as NBH, is a bicyclic compound that has shown promising results in various scientific research applications. It is a synthetic compound that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis and Isomerizations : The synthesis of derivatives of 4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate, involving photoinitiated isomerizations, has been explored. These derivatives undergo valence isomerization upon irradiation, forming quadricyclanes. Molybdenum(VI) oxide can catalyze the reverse transformations (Dubonosov et al., 2001).
Application in Organic Chemistry
- Catalysis in Organic Synthesis : Bicyclo[4.1.0]heptane derivatives, including 4-nitrophenyl variants, have shown potential in catalytic enantioselective syntheses. For instance, their use in the synthesis of bioactive compounds via catalytic desymmetrization has been reported (Ray & Mukherjee, 2022).
- Use in Organocatalysis : The compound's derivatives have been used in organocatalytic aldol reactions, demonstrating improved enantioselectivity compared to monocyclic analogues (Armstrong, Bhonoah, & White, 2009).
Chemical Reactions and Transformations
- Reactivity Studies : Research has been conducted on the reactivity and transformation of bicyclo[4.1.0]heptane compounds, including reactions like chlorination and rearrangement approaches, which can be fundamental for understanding the chemical behavior of 4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate (Roberts, Urbánek, & Armstrong, 1949) (Uyehara, Yamada, Ogata, & Kato, 1985).
Potential in Drug Synthesis
- **Synthesis of Drug Precursors**: Bicyclo[4.1.0]heptane derivatives, including 4-nitrophenyl variants, have been used as intermediates in the synthesis of potential drug precursors. For example, their application in the creation of carbanucleosides demonstrates their versatility in the field of medicinal chemistry (Karimiahmadabadi, Erfan, Földesi, & Chattopadhyaya, 2014).
Photoreactions and Isomerization Studies
- Photoreactions and Valence Isomerization : Studies on 4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate derivatives have also included investigations into photoreactions and valence isomerization, which are important for understanding the compound's behavior under various conditions and its potential applications in photochemistry (Nakabayashi & Takamuku, 1992).
Propiedades
IUPAC Name |
(4-nitrophenyl) bicyclo[4.1.0]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-14(13-11-3-1-2-4-12(11)13)19-10-7-5-9(6-8-10)15(17)18/h5-8,11-13H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCUOMFYLGWDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)
![4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5295951.png)
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)
![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methylpropanamide](/img/structure/B5295962.png)
![1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5295965.png)
![N-{2-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenoxy]ethyl}acetamide](/img/structure/B5295975.png)
![N-(4-fluorophenyl)-2-(4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B5295981.png)